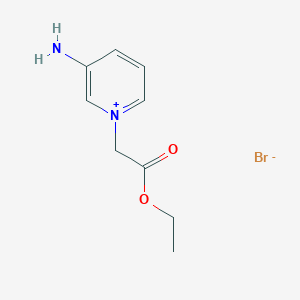
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide can be achieved through the reaction of 1-methylpyridine with bromoethanol, followed by an acidic cyclization reaction . The reaction conditions typically involve the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing them for higher yields and purity.
化学反应分析
Types of Reactions
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyridinium compounds.
科学研究应用
3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biochemical assays and studies involving enzyme activity and inhibition.
Medicine: The compound is investigated for its potential therapeutic properties and its role in drug development.
作用机制
The mechanism of action of 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Some compounds similar to 3-Amino-1-(2-ethoxy-2-oxoethyl)pyridin-1-ium bromide include:
Uniqueness
What sets this compound apart from similar compounds is its unique amino group, which can participate in additional chemical reactions and interactions. This makes it a versatile compound in various research applications.
属性
CAS 编号 |
113326-36-6 |
|---|---|
分子式 |
C9H13BrN2O2 |
分子量 |
261.12 g/mol |
IUPAC 名称 |
ethyl 2-(3-aminopyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C9H13N2O2.BrH/c1-2-13-9(12)7-11-5-3-4-8(10)6-11;/h3-6H,2,7,10H2,1H3;1H/q+1;/p-1 |
InChI 键 |
VVCLQECYPKZAKS-UHFFFAOYSA-M |
规范 SMILES |
CCOC(=O)C[N+]1=CC=CC(=C1)N.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



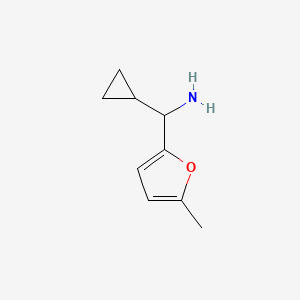
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
![2-{Bicyclo[1.1.1]pentan-1-yl}acetaldehyde](/img/structure/B13007001.png)
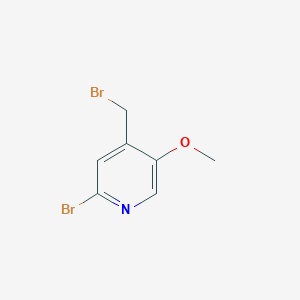
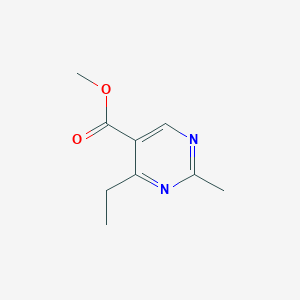

![8-Oxabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B13007034.png)


![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)

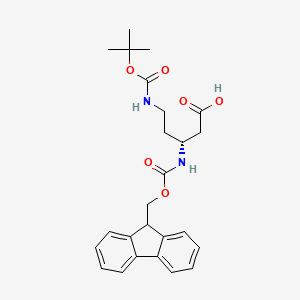
![2-(3-Chlorophenyl)-2'-oxospiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B13007067.png)
